An In-depth Technical Guide to 3-methyl-1H-pyrazolo[4,3-c]pyridine
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines its fundamental physicochemical characteristics, provides detailed experimental protocols for their determination, and explores its relevant biological context, particularly its potential role as a kinase inhibitor within the ERK/MAPK signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured presentation of available data and methodologies to facilitate further investigation and application of this molecule.
Core Physicochemical Properties
Table 1: Physicochemical Properties of 3-methyl-1H-pyrazolo[4,3-c]pyridine
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇N₃ | - |
| Molecular Weight | 133.15 g/mol | [1][2] |
| pKa | Data not available | See Section 2.2 for experimental protocol. |
| Aqueous Solubility | Data not available | See Section 2.3 for experimental protocol. |
| Melting Point | Data not available | See Section 2.1 for synthesis and characterization. |
| Boiling Point | Data not available | - |
| logP | Data not available | See Section 2.4 for experimental protocol. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and determination of the key physicochemical properties of 3-methyl-1H-pyrazolo[4,3-c]pyridine.
Synthesis and Characterization
A general method for the synthesis of methyl-1H-pyrazolo[4,3-c]pyridines involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. The following protocol is adapted from the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 3-methyl-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
3-amino-4-methylpyrazole
-
2-chloropyridine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous DMF.
-
Heat the mixture to reflux and stir for the appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Determine the melting point of the purified solid using a melting point apparatus.
pKa Determination
The acid dissociation constant (pKa) of a nitrogen-containing heterocyclic compound can be determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Method:
-
Accurately weigh a sample of 3-methyl-1H-pyrazolo[4,3-c]pyridine and dissolve it in a known volume of deionized water to prepare a solution of known concentration.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Record the volume of titrant added and the corresponding pH values.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
Aqueous Solubility Determination
The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.
Shake-Flask Method:
-
Add an excess amount of solid 3-methyl-1H-pyrazolo[4,3-c]pyridine to a known volume of purified water (or a buffer of a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Shake-Flask Method for logP:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of 3-methyl-1H-pyrazolo[4,3-c]pyridine in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Mix equal volumes of the n-octanol and aqueous phases in a sealed container.
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Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[3]
Biological Context and Signaling Pathways
Pyrazolo[4,3-c]pyridine derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. One of the key signaling cascades often targeted by such inhibitors is the ERK/MAPK pathway.
The ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of this pathway is frequently observed in various cancers.
Simplified ERK/MAPK Signaling Pathway
Caption: The ERK/MAPK signaling cascade and the potential point of inhibition.
The pathway is initiated by the binding of extracellular signals, such as growth factors, to Receptor Tyrosine Kinases (RTKs) on the cell surface.[4] This leads to the activation of the small GTPase Ras, which in turn activates a cascade of serine/threonine kinases: Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[5] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell growth and survival.[4][5]
Compounds based on the pyrazolo[4,3-c]pyridine scaffold have been investigated as inhibitors of key kinases within this pathway, including ERK itself. By blocking the activity of these kinases, these compounds can disrupt the aberrant signaling that drives cancer cell proliferation.
Conclusion
3-methyl-1H-pyrazolo[4,3-c]pyridine represents a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. While a complete experimental profile of its basic physicochemical properties is not currently available, this guide provides the necessary experimental frameworks for their determination. Understanding these properties is crucial for the rational design and development of novel therapeutics targeting pathways such as the ERK/MAPK cascade. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 1H-Pyrazolo[4,3-c]pyridine, 3-methyl-,(CAS# 120422-91-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
